molecular formula C18H20N2O4S B3001181 3-methyl-N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide CAS No. 921836-80-8

3-methyl-N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide

Cat. No.: B3001181
CAS No.: 921836-80-8
M. Wt: 360.43
InChI Key: QYBSSQKBVPQJHH-UHFFFAOYSA-N
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Description

3-methyl-N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a propoxy group and an indolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the indolinone core, followed by the introduction of the sulfonamide group. The propoxy group is then added through a substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

3-methyl-N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
  • 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Uniqueness

Compared to similar compounds, 3-methyl-N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide stands out due to its unique substitution pattern, which may confer distinct chemical and biological properties. The presence of the propoxy group, in particular, can influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-3-8-24-17-7-5-15(9-12(17)2)25(22,23)20-14-4-6-16-13(10-14)11-18(21)19-16/h4-7,9-10,20H,3,8,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBSSQKBVPQJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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